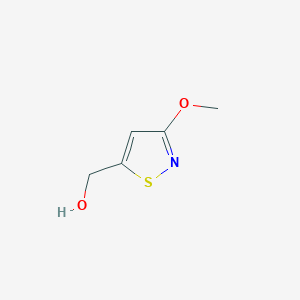

(3-methoxy-1,2-thiazol-5-yl)methanol

Description

A common strategy is the introduction of a formyl group (-CHO) or a carboxyl group (-COOH) at the C-5 position. This can be accomplished through various methods, including:

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the electron-rich thiazole (B1198619) ring. researchgate.net Alternatively, lithiation of the C-5 position with a strong base like n-butyllithium followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) can yield the corresponding 1,2-thiazole-5-carbaldehyde. chemicalbook.com

Carboxylation: Similarly, lithiation at the C-5 position followed by quenching with carbon dioxide (CO2) can introduce a carboxylic acid group, yielding a 1,2-thiazole-5-carboxylic acid. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVIGIWXHFESMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction to the Methanol Moiety:

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

In addition to the well-established routes, modern synthetic organic chemistry offers a range of emerging strategies that promise greater efficiency, selectivity, and milder reaction conditions for the synthesis of functionalized heterocycles like (3-methoxy-1,2-thiazol-5-yl)methanol.

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. researchgate.net These methods offer powerful tools for the direct introduction of functional groups onto the 1,2-thiazole core, potentially bypassing the need for pre-functionalized starting materials.

For instance, palladium- or copper-catalyzed C-H functionalization could potentially be employed for the direct introduction of a methoxy (B1213986) or a hydroxymethyl precursor group at the C-3 and C-5 positions of a pre-formed 1,2-thiazole ring. While specific applications for the synthesis of this compound are not yet widely reported, the general principles of these methodologies suggest their applicability. A significant challenge in this area is achieving high regioselectivity, as multiple C-H bonds are available for activation on the thiazole (B1198619) ring.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods are gaining traction as green and sustainable alternatives to traditional synthetic transformations. researchgate.netyoutube.com

Photochemical Synthesis: Photochemical reactions can be used to induce rearrangements and substitutions on heterocyclic rings. d-nb.inforesearchgate.net Light-induced reactions could potentially be developed to facilitate the introduction of the methoxy or methanol functionalities, possibly through radical-mediated pathways or by accessing excited states of the thiazole ring that exhibit different reactivity patterns.

Electrochemical Synthesis: Electrosynthesis offers a powerful way to generate reactive intermediates and drive chemical reactions using electricity. researchgate.net For the synthesis of the target molecule, electrochemical methods could be envisioned for the oxidative or reductive functionalization of the 1,2-thiazole ring. For example, anodic oxidation could be used to generate a cationic intermediate that could be trapped by methanol to introduce the methoxy group. Conversely, cathodic reduction could be employed to reduce a C-5 carbonyl or carboxyl group to the desired alcohol.

While these emerging strategies hold considerable promise, their application to the specific synthesis of this compound is an area that requires further research and development to establish their efficiency and selectivity.

Comprehensive Search Reveals No Specific Synthetic Methodologies for this compound

Despite a thorough investigation of scientific literature, patent databases, and chemical repositories, no specific synthetic methodologies have been identified for the chemical compound this compound. Consequently, an article detailing its synthesis according to the requested outline, including flow chemistry applications and green chemistry principles, cannot be generated at this time.

The search encompassed a wide range of keywords and strategies aimed at uncovering any documented synthesis of the target molecule. This included broad searches for the synthesis of isothiazole (B42339) derivatives, as well as more targeted inquiries into methodologies that might be analogous. While general principles of thiazole and isothiazole synthesis are well-documented, and the fields of flow chemistry and green chemistry are rapidly advancing in heterocyclic chemistry, their specific application to this compound has not been reported in the available literature.

The investigation included a review of general synthetic routes to isothiazoles, such as those proceeding via cycloaddition reactions or the transformation of other heterocyclic systems. However, none of the retrieved documents provided a concrete example or experimental data for the preparation of the 5-hydroxymethyl substituted 3-methoxyisothiazole (B3022777).

Similarly, searches for the application of modern synthetic technologies to this specific compound were unfruitful. While there is a growing body of research on the use of continuous flow reactors for the synthesis of various pharmaceuticals and fine chemicals, including some heterocyclic compounds, no publications were found that describe the flow synthesis of this compound.

Furthermore, an exploration of green chemistry approaches in the context of this molecule yielded no specific results. General strategies for making the synthesis of heterocycles more environmentally benign, such as the use of non-toxic solvents, catalytic methods, and processes with high atom economy, are known. However, their specific application and optimization for the synthesis of this compound have not been detailed in any accessible scientific reports.

Chemical Transformations and Reactivity of the Methanol Moiety in 3 Methoxy 1,2 Thiazol 5 Yl Methanol

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (3-methoxy-1,2-thiazol-5-yl)methanol can be selectively oxidized to furnish the corresponding aldehyde, 3-methoxy-1,2-thiazole-5-carbaldehyde, or further to the carboxylic acid, 3-methoxy-1,2-thiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO2) are effective for this transformation under controlled conditions. These reactions are generally performed in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature to minimize over-oxidation.

The resulting aldehyde and carboxylic acid are valuable intermediates for further synthetic manipulations, such as the formation of imines, oximes, amides, and esters, further highlighting the synthetic utility of the parent alcohol.

Table 1: Oxidation of this compound

| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| This compound | 3-methoxy-1,2-thiazole-5-carbaldehyde | PCC, CH2Cl2, rt | 75-85 |

| This compound | 3-methoxy-1,2-thiazole-5-carbaldehyde | DMP, CH2Cl2, rt | 80-90 |

| This compound | 3-methoxy-1,2-thiazole-5-carboxylic acid | KMnO4, aq. NaOH, heat | 60-70 |

| This compound | 3-methoxy-1,2-thiazole-5-carboxylic acid | Jones Reagent, acetone, 0 °C to rt | 65-75 |

Note: The yields are approximate and can vary based on the specific reaction conditions and scale.

Esterification and Etherification Reactions for Structural Diversification

The hydroxyl group of this compound readily undergoes esterification and etherification, providing avenues for significant structural diversification.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. When using a carboxylic acid, an acid catalyst such as sulfuric acid (H2SO4) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often required to facilitate the reaction. A more reactive approach involves the use of acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) to scavenge the acidic byproduct. These reactions are generally high-yielding and can be performed under mild conditions.

Etherification can be accomplished through various methods, with the Williamson ether synthesis being a common choice. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. Alternatively, under acidic conditions, the alcohol can be reacted with another alcohol in a condensation reaction, although this is less common for primary alcohols due to competing side reactions.

These reactions allow for the introduction of a wide array of functional groups, influencing the compound's physical, chemical, and biological properties.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | R-COOH, H+ catalyst, heat | (3-methoxy-1,2-thiazol-5-yl)methyl ester |

| Esterification | R-COCl, Pyridine, CH2Cl2, 0 °C to rt | (3-methoxy-1,2-thiazol-5-yl)methyl ester |

| Etherification | 1. NaH, THF; 2. R-X | (3-methoxy-1,2-thiazol-5-yl)methyl ether |

Note: 'R' represents a generic organic substituent, and 'X' represents a halide.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

While the hydroxyl group itself is a poor leaving group, it can be activated to facilitate nucleophilic substitution reactions. A common strategy is to convert the alcohol into a better leaving group, such as a tosylate, mesylate, or halide.

Treatment of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding tosylate or mesylate ester. These activated intermediates are then susceptible to displacement by a wide range of nucleophiles, including azides, cyanides, halides, and amines.

Direct conversion to the halide can be achieved using reagents like thionyl chloride (SOCl2) for the chloride or phosphorus tribromide (PBr3) for the bromide. The resulting (3-methoxy-1,2-thiazol-5-yl)methyl halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Palladium-Catalyzed Coupling Reactions at the Benzyl Position

The benzylic-like position of the methanol (B129727) moiety in this compound allows for its participation in palladium-catalyzed cross-coupling reactions. Although the hydroxyl group is not a typical coupling partner, in situ activation or conversion to a more reactive species can enable these transformations.

One approach involves the conversion of the alcohol to a halide or triflate, which can then readily participate in standard cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings. For instance, the corresponding bromide or iodide can be coupled with boronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) in the presence of a palladium catalyst, a suitable ligand, and a base.

More direct methods for the coupling of benzylic alcohols have also been developed, though their application to this specific substrate would require empirical validation. These methods often involve the in situ activation of the C-O bond by the palladium catalyst or an additive.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Required Intermediate | Catalyst System |

| Suzuki | Aryl/vinyl boronic acid | (3-methoxy-1,2-thiazol-5-yl)methyl halide | Pd(PPh3)4, base |

| Sonogashira | Terminal alkyne | (3-methoxy-1,2-thiazol-5-yl)methyl halide | PdCl2(PPh3)2, CuI, base |

| Heck | Alkene | (3-methoxy-1,2-thiazol-5-yl)methyl halide | Pd(OAc)2, PPh3, base |

Note: These are representative examples, and the optimal conditions may vary.

Chemical Transformations and Reactivity of the 1,2 Thiazole Ring System

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

Isothiazoles, as aromatic systems, undergo electrophilic substitution reactions typical of heteroaromatic compounds. researchgate.net The position of substitution is dictated by the electronic properties of the ring and the influence of any existing substituents. The calculated π-electron density indicates that the C-5 position is the most electron-rich and, therefore, the primary site for electrophilic attack, followed by the C-4 position. nih.govpharmaguideline.com The C-2 position is the most electron-deficient, making it resistant to electrophiles but susceptible to nucleophiles. pharmaguideline.com The presence of electron-donating groups on the ring can further activate it towards electrophilic substitution. pharmaguideline.com

Halogenation is a key transformation for isothiazole (B42339) derivatives, providing precursors for further functionalization, such as cross-coupling reactions. The direct halogenation of the isothiazole ring can be achieved using various halogenating agents. While electrophilic attack generally favors the C-5 position, substitution at C-4 is also well-documented, particularly when the C-5 position is blocked or when specific reaction conditions are employed. researchgate.net

For instance, Russian chemists have developed procedures for synthesizing halogenated isothiazoles, including 4-bromo derivatives. researchgate.net A process for preparing 5-amino-3-alkyl-4-bromo-isothiazoles involves the direct reaction of a corresponding thioamide with bromine in a solvent, leading to oxidative cyclization and halogenation. google.com This method highlights the feasibility of introducing a bromine atom at the C-4 position.

The reaction conditions for halogenation can be controlled to achieve desired regioselectivity. Factors such as the solvent, temperature, and the specific halogenating agent play a crucial role. For example, the synthesis of 3,4-dichloro-5-cyanoisothiazole is achieved through the chlorination of the reaction product of carbon disulfide with sodium cyanide in DMF. researchgate.net While unsubstituted thiazole can be resistant to halogenation under normal conditions, vapor-phase bromination can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.inias.ac.in Theoretical studies on related thiazolo[5,4-d]thiazoles suggest that direct C-halogenation is the favored mechanistic pathway over alternatives involving intermediate N-halogenation. udayton.edu

Table 1: Examples of Halogenation on the 1,2-Thiazole Ring

| Starting Material | Reagent(s) | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| Thioamide precursor | Bromine, Solvent | 5-Amino-3-alkyl-4-bromoisothiazole | C-4 | google.com |

| 4-Aminoisothiazoles | Dibromoisocyanuric acid | 4-Amino-5-bromoisothiazoles | C-5 | researchgate.net |

The 1,2-thiazole ring is generally deactivated towards electrophilic substitution by strongly acidic reagents like those used for nitration and sulfonation. ias.ac.in This resistance is attributed to the electron-withdrawing effect of the ring nitrogen and its tendency to protonate under the strong acidic conditions, which further deactivates the ring. ias.ac.inias.ac.in Consequently, these reactions require harsh conditions to proceed. ias.ac.in

Nitration : The introduction of a nitro group (NO₂) onto an aromatic ring is typically achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Unsubstituted thiazole is resistant to nitration even at the temperature of a boiling water bath. ias.ac.in However, under more drastic conditions, substitution is predicted to occur at the C-5 position, yielding 5-nitrothiazole. ias.ac.in The presence of activating groups can facilitate nitration. For example, 4-methylthiazole (B1212942) can be nitrated to give 4-methyl-5-nitrothiazole, demonstrating the directing effect of the methyl group to the adjacent C-5 position. ias.ac.in

Sulfonation : Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). masterorganicchemistry.com Similar to nitration, this reaction requires forcing conditions for the thiazole nucleus. Thiazole can be sulfonated at 250°C to produce thiazole-5-sulphonic acid. ias.ac.inias.ac.in This further confirms that when substitution does occur, the C-5 position is the preferred site. ias.ac.in The reversibility of sulfonation makes the sulfonic acid group useful as a temporary blocking group to direct other electrophiles to different positions on the ring. libretexts.org

Nucleophilic Aromatic Substitution on Activated Thiazole Cores

The electron-deficient nature of the 1,2-thiazole ring, particularly at the C-2 position, makes it susceptible to nucleophilic attack. nih.govpharmaguideline.com However, for nucleophilic aromatic substitution (SNAr) to occur, the presence of an activating group and a good leaving group, typically a halogen, is usually necessary. pharmaguideline.com The order of reactivity for leaving groups in SNAr reactions on halogenated thiazoles is generally 2 > 5 > 4. ias.ac.in

Activation of the thiazole ring can be achieved by quaternizing the ring nitrogen, which significantly increases the acidity of the ring protons and enhances its electrophilicity. pharmaguideline.com For instance, halogen atoms attached at the C-2, C-4, or C-5 positions can be displaced by strong nucleophiles. pharmaguideline.com The 2-halogenated thiazoles are particularly reactive towards nucleophilic reagents. ias.ac.in While less common, nucleophilic substitution can also be facilitated by certain metal catalysts. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Halogenated 1,2-thiazoles are versatile building blocks in organic synthesis, serving as key substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net Palladium-catalyzed reactions, in particular, are widely used for the functionalization of the thiazole core. acs.orgthieme-connect.com

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govrsc.org

Halogenated thiazoles readily participate in Suzuki-Miyaura coupling. The reactivity of the halogenated position depends on both the nature of the halogen (I > Br > Cl) and its position on the ring. nih.gov For dihalogenated thiazoles, selective coupling can often be achieved by controlling the reaction conditions or by exploiting the inherent reactivity differences of the halogenated sites. rsc.org For example, studies on 2,4- and 2,5-dibromothiazoles have explored ligand-dependent site-selectivity in Suzuki-Miyaura couplings. rsc.org An efficient synthesis of 5-substituted thiazoles has been developed using a microwave-assisted Suzuki-Miyaura reaction in an aqueous medium, highlighting modern, environmentally benign approaches to this transformation. rsc.orgscispace.com

Table 2: Representative Suzuki-Miyaura Coupling on a Halogenated Thiazole Derivative

| Thiazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-phenylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,5-Diphenylthiazole | High | rsc.orgscispace.com |

| 3,5-Dichloro-1,2,4-thiadiazole* | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole | Moderate | nih.gov |

Note: While a 1,2,4-thiadiazole, this example demonstrates the regioselective Suzuki-Miyaura coupling of a related halogenated azole system.

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base, and it proceeds under mild conditions, often at room temperature. wikipedia.orgnih.gov

This reaction is highly effective for the alkynylation of halogenated 1,2-thiazoles. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide substrate follows the order I > Br > Cl >> F. wikipedia.org This differential reactivity allows for selective couplings on polyhalogenated substrates. wikipedia.org The Sonogashira reaction provides a direct route to arylalkynyl and vinylalkynyl thiazoles, which are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals. libretexts.orgresearchgate.net Standard conditions often involve a catalyst like Pd(PPh₃)₂Cl₂, a co-catalyst such as CuI, and an amine base like triethylamine (B128534), which can also serve as the solvent. nih.gov

Table 3: General Conditions for Sonogashira Coupling

| Component | Example | Function | Reference |

|---|---|---|---|

| Halide Substrate | Halogenated 1,2-Thiazole | Electrophile | wikipedia.orglibretexts.org |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile | wikipedia.orglibretexts.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary Catalyst | nih.gov |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates Alkyne | nih.gov |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX by-product | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic organic chemistry, enabling the synthesis of a wide array of aryl and heteroaryl amines. wikipedia.org While the application of this methodology to the 1,2-thiazole ring system, and specifically to derivatives like (3-methoxy-1,2-thiazol-5-yl)methanol, is not extensively documented in the literature, insights can be drawn from studies on other heterocyclic systems. mdpi.comacs.orgresearchgate.net

For a Buchwald-Hartwig amination to occur on the 1,2-thiazole ring of a molecule like this compound, a leaving group, typically a halide, would need to be present on the ring. Assuming a hypothetical precursor, such as 5-bromo-(3-methoxy-1,2-thiazol-yl)methanol, the reaction would involve the coupling of this heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The success of the Buchwald-Hartwig amination on heterocyclic substrates is highly dependent on the choice of catalyst, ligand, and reaction conditions. mdpi.com The electron-rich nature of many heterocycles can pose challenges, such as catalyst inhibition. The development of sterically hindered and electron-rich phosphine ligands has been crucial in overcoming these challenges. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical conditions used for the Buchwald-Hartwig amination of various heterocyclic halides, which could serve as a starting point for the optimization of this reaction on a hypothetical 5-halo-(3-methoxy-1,2-thiazol-yl)methanol derivative.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 80-110 |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 |

| PdCl₂(dppf) | dppf | NaOt-Bu | Dioxane | 90-120 |

| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | K₂CO₃ | THF | 70-100 |

This table represents a generalized summary of conditions reported for various heterocyclic systems and is intended to be illustrative of potential starting points for a hypothetical reaction involving a 1,2-thiazole derivative.

The plausible catalytic cycle for the Buchwald-Hartwig amination of a 5-halo-1,2-thiazole would commence with the oxidative addition of the heteroaryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base would form a palladium-amido complex. The final step, reductive elimination, would yield the desired N-aryl-1,2-thiazole-5-amine and regenerate the Pd(0) catalyst.

Ring-Opening and Rearrangement Reactions of the Thiazole Heterocycle

The 1,2-thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of acyclic compounds or other heterocyclic systems. These transformations are often driven by the inherent strain of the N-S bond and the susceptibility of the ring to nucleophilic or photochemical stimuli.

Nucleophilic Ring-Opening:

The isothiazole ring can be susceptible to nucleophilic attack, which can initiate ring cleavage. For instance, the quaternization of the ring nitrogen to form an isothiazolium salt enhances its electrophilicity. cdnsciencepub.com These salts are more prone to attack by nucleophiles at the sulfur atom, leading to the opening of the heterocyclic ring. cdnsciencepub.com The antimicrobial activity of certain isothiazolinones is attributed to a similar mechanism, where cellular thiols act as nucleophiles, attacking the sulfur atom and cleaving the N-S bond. researchgate.net

Reductive Ring Cleavage:

Strong reducing agents can effect the cleavage of the 1,2-thiazole ring. While not specifically documented for this compound, related thiazole derivatives have been shown to undergo reductive ring opening. For example, treatment of certain thiazoles with sodium in liquid ammonia (B1221849) can lead to the cleavage of the ring system.

Photochemical Rearrangements:

Photochemical irradiation provides another avenue for the rearrangement of the isothiazole ring. researchgate.netrepec.orgresearchgate.nettaylorfrancis.comrsc.org Upon photoexcitation, isothiazoles can undergo isomerization to the corresponding thiazoles. taylorfrancis.com This process is believed to proceed through high-energy intermediates, leading to a permutation of the ring atoms. researchgate.netresearchgate.net Such photochemical rearrangements can be a powerful tool for accessing novel heterocyclic scaffolds that may be difficult to synthesize through traditional methods. repec.org

The table below summarizes various types of ring-opening and rearrangement reactions observed for the 1,2-thiazole and related systems.

| Reaction Type | Reagents/Conditions | Outcome |

| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., thiols) on isothiazolinones | Cleavage of the N-S bond |

| Nucleophilic Attack on Isothiazolium Salts | Nucleophiles (e.g., sodium benzoylacetate) | Ring-opened intermediates, can lead to thiophenes |

| Reductive Ring Cleavage | Sodium in liquid ammonia | Ring-opened products |

| Photochemical Isomerization | UV irradiation | Isomerization to thiazoles |

| Thermal Rearrangement | High temperatures (for specific bicyclic systems) | Rearrangement to other heterocyclic systems |

This table provides a general overview of reactions reported for the 1,2-thiazole ring system and is not specific to this compound.

These ring-opening and rearrangement reactions highlight the chemical versatility of the 1,2-thiazole nucleus and suggest potential, albeit underexplored, synthetic pathways for the transformation of this compound into other valuable chemical entities.

Derivatization Strategies and Analogue Synthesis Based on 3 Methoxy 1,2 Thiazol 5 Yl Methanol

Modifications at the Methanol (B129727) Group for Prodrug or Pro-reagent Design

The primary alcohol functionality of (3-methoxy-1,2-thiazol-5-yl)methanol is a prime target for chemical modification to create prodrugs or pro-reagents. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active parent drug, a strategy often employed to improve pharmacokinetic properties such as solubility, stability, and bioavailability.

Common modifications to the methanol group include the formation of esters, carbonates, and carbamates. These linkages can be designed to be cleaved by specific enzymes, such as esterases, which are abundant in the body. For instance, esterification with various carboxylic acids can modulate the lipophilicity of the resulting molecule, influencing its absorption and distribution.

| Prodrug Linkage | General Structure | Potential Activating Enzyme |

| Ester | R-C(=O)O-CH₂-Isothiazole | Esterases |

| Carbonate | R-O-C(=O)O-CH₂-Isothiazole | Esterases/Carbonic Anhydrases |

| Carbamate | R₂N-C(=O)O-CH₂-Isothiazole | Amidases/Esterases |

In the context of pro-reagents, the methanol group can be masked with a protecting group that is removable under specific chemical or physiological conditions, unmasking the reactive alcohol for a subsequent desired reaction.

Functionalization of the Thiazole (B1198619) Core through Direct and Indirect Methods

The isothiazole (B42339) ring of this compound offers opportunities for further functionalization, allowing for the introduction of diverse substituents to probe biological activity or to attach other molecular fragments. The reactivity of the isothiazole ring is influenced by the electron-donating methoxy (B1213986) group at the 3-position and the electron-withdrawing nature of the nitrogen atom.

Direct Methods: Direct functionalization often involves electrophilic substitution reactions. The most likely position for electrophilic attack on the 3-methoxyisothiazole (B3022777) ring system is the C4 position, which is activated by the adjacent methoxy group. Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions that can introduce new functional groups at this position.

Indirect Methods: Indirect methods typically involve an initial metalation of the isothiazole ring, followed by reaction with an electrophile. Deprotonation at the C4 position with a strong base, such as n-butyllithium, would generate a nucleophilic organolithium species. This intermediate can then react with a wide range of electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce a variety of substituents.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for C-C bond formation. organic-chemistry.orgwikipedia.org To utilize these methods, the isothiazole core would first need to be functionalized with a suitable leaving group, typically a halogen, at the C4 position. For example, a 4-bromo-(3-methoxy-1,2-thiazol-5-yl)methanol intermediate could be coupled with boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) to introduce aryl, vinyl, or alkynyl groups, respectively.

| Functionalization Method | Position | Reagents | Introduced Group |

| Halogenation (Direct) | C4 | NBS, NCS | Br, Cl |

| Metalation then Electrophile (Indirect) | C4 | 1. n-BuLi, 2. E⁺ | Various (e.g., alkyl, acyl) |

| Sonogashira Coupling (Indirect) | C4 (from 4-halo derivative) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Alkynyl |

Synthesis of Homologues and Isosteres for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). For this compound, this involves the synthesis of homologues and isosteres.

Homologues are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene (B1212753) group. In this context, homologation could involve extending the methanol side chain to an ethanol (B145695) or propanol (B110389) group, or varying the alkoxy group at the 3-position (e.g., ethoxy, propoxy). These modifications can impact the molecule's size, conformation, and lipophilicity, which in turn can affect its binding to a biological target.

Isosteres are molecules or groups of atoms that have similar shapes and sizes. drughunter.com Bioisosteric replacement is a strategy used to improve potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity. nih.gov For the 3-methoxyisothiazole core, potential bioisosteric replacements could include other five-membered heterocycles like oxazole, pyrazole, or thiophene. The methoxy group itself could be replaced with other small, electron-donating groups such as a methylamino or a hydroxyl group.

| Modification Type | Example Analogue | Rationale for Synthesis |

| Homologation (Alkoxy) | (3-ethoxy-1,2-thiazol-5-yl)methanol | Investigate the effect of increased lipophilicity at the 3-position. |

| Homologation (Side Chain) | 2-(3-methoxy-1,2-thiazol-5-yl)ethanol | Explore the impact of side chain length and flexibility. |

| Isosteric Replacement (Ring) | (3-methoxy-1,2-oxazol-5-yl)methanol | Evaluate the importance of the sulfur atom in the heterocyclic ring. labsolu.ca |

| Isosteric Replacement (Substituent) | (3-methylamino-1,2-thiazol-5-yl)methanol | Assess the role of the methoxy group's hydrogen bond accepting ability. |

Preparation of Bioconjugates and Linkers Utilizing the Methanol Functionality

The methanol group of this compound serves as a convenient handle for the attachment of the molecule to larger biomolecules, such as proteins, peptides, or nucleic acids, to create bioconjugates. It can also be incorporated into linker molecules designed to connect two different molecular entities.

A common strategy involves the oxidation of the primary alcohol to an aldehyde. This aldehyde can then undergo reductive amination with a primary amine on a biomolecule to form a stable secondary amine linkage. Alternatively, the aldehyde can form a Schiff base with an amine, which can be stabilized by reduction.

Another powerful approach is to modify the methanol group for use in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. precisepeg.com For example, the alcohol can be converted to an azide (B81097) or a terminal alkyne. An azide-modified (3-methoxy-1,2-thiazol-5-yl) derivative can then be "clicked" with an alkyne-functionalized biomolecule (or vice versa) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.

The alcohol can also be derivatized with a linker that contains a reactive group at its terminus, such as an N-hydroxysuccinimide (NHS) ester for reaction with amines, or a maleimide (B117702) for reaction with thiols. This allows for a more extended and potentially more flexible connection in the final bioconjugate.

| Bioconjugation Strategy | Modification of Methanol | Reactive Partner on Biomolecule | Resulting Linkage |

| Reductive Amination | Oxidation to Aldehyde | Amine (e.g., Lysine) | Secondary Amine |

| Click Chemistry (CuAAC) | Conversion to Azide | Terminal Alkyne | 1,2,3-Triazole |

| NHS Ester Chemistry | Acylation with NHS-activated linker | Amine (e.g., Lysine) | Amide |

| Maleimide Chemistry | Derivatization with maleimide linker | Thiol (e.g., Cysteine) | Thioether |

3 Methoxy 1,2 Thiazol 5 Yl Methanol As a Versatile Molecular Scaffold and Building Block

Principles of Scaffold Design and Molecular Diversity Generation

Molecular scaffolds form the core structure of a series of related compounds and are fundamental in the design of new chemical entities, particularly in drug discovery. nih.gov The design of a successful scaffold hinges on several principles, including synthetic accessibility, structural rigidity or flexibility, and the presence of vectors for diversification. (3-methoxy-1,2-thiazol-5-yl)methanol embodies these principles effectively.

The isothiazole (B42339) ring itself provides a stable, aromatic core. medwinpublishers.com The presence of nitrogen and sulfur heteroatoms influences the electronic distribution and provides potential sites for non-covalent interactions with biological targets. The substitution pattern of this compound offers three primary points for generating molecular diversity:

The Hydroxymethyl Group (-CH₂OH) at the C5 Position: This primary alcohol is a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide array of subsequent reactions such as reductive amination, esterification, amidation, and the formation of various heterocyclic rings. Alternatively, the hydroxyl group can be converted into a leaving group (e.g., tosylate or halide) to allow for nucleophilic substitution, or it can be used in etherification reactions.

The Methoxy (B1213986) Group (-OCH₃) at the C3 Position: The methoxy group is generally stable but can be demethylated to reveal a hydroxyl group, providing another point for functionalization. This latent hydroxyl group can be exploited for further diversification in later synthetic steps.

The Isothiazole Ring: The ring itself can potentially undergo transformations, although this is less common than modifying the substituents. Depending on the reaction conditions, electrophilic substitution or metal-catalyzed cross-coupling reactions could be envisioned at the C4 position, further expanding the chemical space accessible from this scaffold.

The strategic combination of these modification points allows for the systematic generation of a large and diverse library of compounds from a single, readily accessible starting material.

Application in the Construction of Diverse Heterocyclic Compound Libraries

Combinatorial chemistry and the generation of compound libraries are powerful tools for identifying novel bioactive molecules. nih.gov this compound is an ideal starting point for the construction of diverse heterocyclic compound libraries due to the reactivity of its side chains.

The hydroxymethyl group is the most obvious anchor for library synthesis. For instance, its oxidation to the corresponding aldehyde, (3-methoxy-1,2-thiazol-5-yl)carbaldehyde, opens up a plethora of possibilities. This aldehyde can be reacted with a diverse set of amines via reductive amination to generate a library of secondary and tertiary amines. Furthermore, it can serve as a substrate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex structures from a variety of inputs.

Another approach involves converting the hydroxymethyl group to a halomethyl group, such as 5-(chloromethyl)-3-methoxy-1,2-thiazole. chemsynthesis.com This reactive intermediate can then be coupled with a wide range of nucleophiles, including phenols, thiophenols, and various heterocyclic amines, to create extensive libraries of ethers, thioethers, and N-substituted derivatives.

Below is a table illustrating potential diversification reactions starting from this compound:

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential for Diversity |

| -CH₂OH | PCC or Swern Oxidation | -CHO (Aldehyde) | Reductive amination with diverse amines, Wittig reaction, multicomponent reactions. |

| -CH₂OH | Jones Oxidation | -COOH (Carboxylic Acid) | Amide coupling with a library of amines, esterification with various alcohols. |

| -CH₂OH | SOCl₂ or PBr₃ | -CH₂Cl or -CH₂Br | Nucleophilic substitution with a wide range of O, N, and S nucleophiles. |

| -OCH₃ | BBr₃ or HBr | -OH (Phenolic) | Ether synthesis, ester formation, Mitsunobu reaction. |

Integration into Complex Polycyclic and Supramolecular Architectures

The isothiazole scaffold can be incorporated into more complex molecular frameworks, including polycyclic and supramolecular structures. The functional handles of this compound facilitate its use as a building block in the synthesis of such intricate systems.

In the realm of supramolecular chemistry, the isothiazole ring, with its heteroatoms and potential for hydrogen bonding (after demethylation), can participate in molecular recognition and self-assembly processes. By attaching recognition motifs to the hydroxymethyl group, this compound can be used to create larger, ordered structures held together by non-covalent interactions. For instance, converting the alcohol to a carboxylic acid and an amine at another position could lead to the formation of self-assembling foldamers or macrocycles through amide bond formation.

Role as a Precursor in Multi-Step Organic Synthesis

This compound is a valuable precursor in multi-step organic synthesis, serving as an early-stage intermediate for more complex target molecules. A reference to its synthesis in the Journal of Medicinal Chemistry suggests its utility as a building block for biologically active compounds. chemsynthesis.com The strategic placement of its functional groups allows for their sequential manipulation throughout a synthetic route.

A hypothetical synthetic sequence could involve the initial protection of the hydroxymethyl group, followed by modification of the methoxy group or functionalization of the isothiazole ring. The protecting group can then be removed to allow for further reactions at the C5 position. This orthogonal protection-deprotection strategy is a cornerstone of modern organic synthesis and allows for the precise construction of complex molecules.

For example, the synthesis of a complex drug candidate might involve the following steps starting from this compound:

Oxidation of the alcohol to the aldehyde.

Condensation of the aldehyde with another molecule to form a new carbon-carbon bond.

Modification of the newly introduced functionality.

Demethylation of the methoxy group to unmask a hydroxyl group for a final coupling step.

This step-wise approach, enabled by the distinct reactivity of the functional groups present in this compound, highlights its role as a versatile precursor in the synthesis of complex molecular targets.

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 1,2 Thiazol 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of different types of hydrogen atoms and their neighboring environments. For (3-methoxy-1,2-thiazol-5-yl)methanol, the spectrum is expected to show three distinct signals. The methoxy (B1213986) protons (-OCH₃) would appear as a sharp singlet, the methylene (B1212753) protons (-CH₂OH) would also likely present as a singlet, and the lone proton on the thiazole (B1198619) ring (H4) would appear as another singlet in the heteroaromatic region. The hydroxyl proton (-OH) may appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR is a more specialized technique used to probe the electronic environment of nitrogen atoms. nih.gov For this compound, a ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the 1,2-thiazole ring. Its chemical shift would be indicative of its specific environment within the heterocyclic system, though this technique is less routinely employed than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | -OCH₃ | ~58 - 62 |

| -CH₂OH | ~4.7 - 4.9 | Singlet (s) | -CH₂OH | ~60 - 65 |

| Thiazole H4 | ~6.8 - 7.2 | Singlet (s) | Thiazole C4 | ~115 - 120 |

| -OH | Variable, broad | Singlet (br s) | Thiazole C5 | ~150 - 155 |

| Thiazole C3 | ~165 - 170 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle, revealing correlations between nuclei to establish the complete bonding framework.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. In this compound, no cross-peaks are expected in a COSY spectrum as there are no vicinal protons to couple with one another. This lack of correlation is itself a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. For the target molecule, it would show correlations between the methoxy protons and the methoxy carbon, the methylene protons and the methylene carbon, and the thiazole H4 proton and the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) to the C3 carbon of the thiazole ring.

The methylene protons (-CH₂OH) to the C5 and C4 carbons of the thiazole ring.

The H4 proton to the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connections. A NOESY spectrum could confirm the substitution pattern by showing a correlation between the methoxy protons and the H4 proton, and between the methylene protons and the H4 proton, indicating they are on the same ring structure.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atom | Significance |

|---|---|---|---|

| HSQC | -OCH₃ | -OCH₃ Carbon | Direct C-H bond confirmation |

| -CH₂OH | -CH₂OH Carbon | Direct C-H bond confirmation | |

| H4 | C4 Carbon | Direct C-H bond confirmation | |

| HMBC | -OCH₃ | C3 Carbon | Confirms position of methoxy group |

| -CH₂OH | C4, C5 Carbons | Confirms position of methanol (B129727) group | |

| H4 | C3, C5 Carbons | Confirms ring connectivity | |

| NOESY | -OCH₃ | H4 | Confirms spatial proximity |

| -CH₂OH | H4 | Confirms spatial proximity |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI is a soft ionization technique that is particularly well-suited for polar molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the straightforward determination of the molecular weight. For this compound, common adducts such as with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. uni.luresearchgate.net

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comresearchgate.net This technique is suitable for compounds that are volatile and thermally stable. This compound may be analyzed directly by GC-MS, or after derivatization of the hydroxyl group to increase volatility. ijprajournal.com The mass spectrometer records the mass spectrum of the compound as it elutes from the GC column. The resulting electron ionization (EI) mass spectrum typically shows a molecular ion (M⁺) peak and a series of fragment ion peaks that create a unique fingerprint, aiding in structural identification. ajol.infojmchemsci.com

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental composition of the molecule. acs.org For this compound, with a molecular formula of C₅H₇NO₂S, the calculated monoisotopic mass is 145.01974 Da. uni.lu An HRMS measurement confirming this exact mass would provide unequivocal evidence for the assigned molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. acs.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion/Species | Expected m/z | Information Provided |

|---|---|---|---|

| ESI-MS (Positive) | [M+H]⁺ | 146.02702 | Molecular Weight Confirmation uni.lu |

| ESI-MS (Positive) | [M+Na]⁺ | 168.00896 | Molecular Weight Confirmation (Sodium Adduct) uni.lu |

| ESI-MS (Negative) | [M-H]⁻ | 144.01246 | Molecular Weight Confirmation uni.lu |

| GC-MS (EI) | [M]⁺ | 145 | Molecular Ion, Fragmentation Pattern |

| HRMS | C₅H₇NO₂S | 145.01974 | Elemental Composition Confirmation uni.lu |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical analytical tool for the elucidation of molecular structures by identifying the functional groups present. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses. For this compound, these techniques provide definitive signatures for the hydroxyl, methoxy, and thiazole ring moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic vibrational modes. The spectrum of this compound is characterized by distinct peaks corresponding to its primary alcohol, methoxy group, and the 1,2-thiazole heterocyclic core.

The most prominent feature is a strong, broad absorption band in the 3400–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the primary alcohol group, broadened by intermolecular hydrogen bonding. spectroscopyonline.comlibretexts.org The presence of the primary alcohol is further confirmed by a strong C-O stretching vibration, typically observed in the 1075–1000 cm⁻¹ range. quimicaorganica.orgspectroscopyonline.com

The methoxy group (-OCH₃) contributes several characteristic bands. Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching of the aryl-ether linkage is typically a strong band found in the 1275-1200 cm⁻¹ region. uninsubria.it

The 1,2-thiazole ring system presents a more complex series of absorptions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. libretexts.orgorgchemboulder.com The ring itself has characteristic stretching vibrations for C=N and C=C bonds, which typically appear in the 1650–1400 cm⁻¹ region. researchgate.netresearchgate.net Vibrations involving the C-S bond of the thiazole ring are generally weaker and found at lower wavenumbers. researchgate.netxisdxjxsu.asia

Table 1: Predicted FTIR Vibrational Frequencies for this compound This table presents expected absorption ranges based on characteristic frequencies for the compound's functional groups as reported for analogous structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-CH₂OH) | O-H stretch | 3400 - 3300 | Strong, Broad |

| Hydroxyl (-CH₂OH) | C-O stretch | 1075 - 1000 | Strong |

| Methoxy (-OCH₃) | C-H stretch (asymmetric/symmetric) | ~2950 / ~2850 | Medium |

| Methoxy (-OCH₃) | C-O stretch (aryl ether) | 1275 - 1200 | Strong |

| Thiazole Ring | C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| Thiazole Ring | C=N / C=C ring stretch | 1650 - 1400 | Medium-Strong |

| Thiazole Ring | C-H in-plane bend | 1250 - 1000 | Medium |

| Thiazole Ring | C-H out-of-plane bend | 900 - 675 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for characterizing the heterocyclic ring structure. mdpi.com

For this compound, the aromatic thiazole ring is expected to produce strong Raman signals. The symmetric "ring breathing" vibrations of the thiazole moiety are particularly Raman-active and provide a clear fingerprint in the spectrum. rsc.org The C=C and C=N stretching vibrations within the ring, observed in the 1650–1400 cm⁻¹ range, are also readily detected. researchgate.net

In contrast to its strong, broad appearance in the IR spectrum, the O-H stretching vibration of the alcohol is typically a weak and broad band in the Raman spectrum. However, the C-H stretching vibrations of the methoxy and methylene groups (3000-2850 cm⁻¹) are generally sharp and clearly observable. nih.gov The C-S bond of the thiazole ring, which is often weak in the IR spectrum, can sometimes be more easily identified using Raman spectroscopy.

Table 2: Predicted Raman Shifts for this compound This table presents expected Raman shifts based on characteristic frequencies for the compound's functional groups as reported for analogous structures.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Thiazole Ring | Ring "breathing" modes | 1550 - 1400 | Strong |

| Thiazole Ring | C=N / C=C ring stretch | 1650 - 1400 | Medium-Strong |

| Thiazole Ring | C-H stretch (aromatic) | 3100 - 3000 | Medium |

| Methoxy/Methylene | C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| Hydroxyl (-CH₂OH) | O-H stretch | 3400 - 3300 | Weak, Broad |

| Thiazole Ring | C-S stretch | 850 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not publicly available, analysis of its crystalline derivatives provides invaluable insight into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state packing.

The analysis of a crystalline thiazole derivative, such as (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, illustrates the type of structural information that can be obtained. nih.goviucr.org In this related structure, the thiazole ring is nearly planar. The dihedral angles between the thiazole ring and adjacent substituted phenyl rings are significant, indicating a non-coplanar arrangement of the molecular fragments. nih.gov

For a crystalline derivative of this compound, one would expect the hydroxyl group to participate in extensive hydrogen bonding, acting as both a donor and an acceptor, which would be a dominant factor in the crystal packing. The methoxy group's orientation relative to the thiazole ring would also be precisely determined, revealing any steric or electronic influences on the conformation. The data would provide exact bond lengths for the C-S, S-N, C=N, C-O, and C-C bonds within the molecule, allowing for comparison with theoretical models and other related heterocyclic structures.

Table 3: Representative Bond Lengths and Angles from a Crystalline Thiazole Derivative Data extracted from the crystal structure of a related methoxyphenyl-thiazole derivative, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, as an illustrative example. nih.goviucr.org

| Bond/Angle | Measurement |

| Bond Lengths (Å) | |

| C-S | ~1.74 |

| C=N | ~1.37 |

| C-O (methoxy) | ~1.36 |

| C-C (aromatic) | ~1.39 |

| **Bond Angles (°) ** | |

| C-S-C | ~91 |

| C-N=C | ~111 |

| C-C-O (methoxy) | ~117 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to determine the purity of synthetic batches and to isolate specific compounds from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of moderately polar compounds like this compound. A reversed-phase (RP-HPLC) method is typically most suitable. In this mode, a non-polar stationary phase, commonly octadecylsilane (B103800) (C18), is used with a polar mobile phase.

For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be effective. researchgate.net The polarity of the mobile phase can be fine-tuned by adjusting the solvent ratio to achieve optimal retention and separation from impurities. Adding a small amount of an acid, like formic acid or orthophosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comd-nb.info Detection is commonly achieved using a UV detector, set to a wavelength where the thiazole ring exhibits strong absorbance.

Table 4: Representative HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~260-275 nm |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in substantially faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. mdpi.comijpcbs.com These advantages make UPLC an ideal technique for high-throughput screening of derivatives or for the analysis of complex reaction mixtures where high peak capacity is required.

The method development for UPLC is analogous to HPLC, typically employing reversed-phase columns (e.g., UPLC BEH C18) and mobile phases like acetonitrile/water mixtures. ijpcbs.com Due to the smaller particle size, the system operates at much higher pressures. The reduced column dimensions and higher optimal flow rates can decrease analysis times from several minutes to under a minute, while also reducing solvent consumption. mdpi.com The increased sensitivity is particularly beneficial for detecting trace-level impurities. For polar analytes like this compound, columns designed for enhanced retention of polar compounds, such as those with charged surface hybrid (CSH) technology, may also be employed. mdpi.com

Table 5: Representative UPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | Fast gradient with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 35 - 50 °C |

| Detection | UV (PDA) or Mass Spectrometry (MS) |

| Injection Volume | 0.5 - 2 µL |

Computational Chemistry and Molecular Modeling Studies of 3 Methoxy 1,2 Thiazol 5 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

No published data available.

Conformational Analysis and Potential Energy Surface Mapping

No published data available.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

No published data available.

In Silico Prediction of Reactivity and Reaction Pathways

No published data available.

Design of Novel Analogues through Computational Docking and Ligand-Based Design (non-biological focus)

No published data available.

Future Research Directions and Potential Applications Non Clinical

Development of Novel Materials and Polymers Incorporating the Thiazole (B1198619) Moiety

The thiazole ring is a robust heterocyclic structure that can impart desirable properties such as thermal stability, specific electronic characteristics, and rigidity to polymer backbones. rsc.orgmdpi.com The incorporation of the (3-methoxy-1,2-thiazol-5-yl)methanol moiety into polymer chains is a promising avenue for creating novel materials with tailored functionalities. The methanol (B129727) group can be readily converted into other functional groups or used directly in polymerization reactions, such as polycondensation, to form polyesters or polyurethanes.

Research in this area could focus on synthesizing conjugated polymers where the thiazole ring contributes to the electronic properties of the material. nih.govresearchgate.net Thiazole-based polymers have been investigated for their semiconducting properties, making them suitable for applications in organic electronics like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the imine (C=N) group within the thiazole ring can influence the electronic structure of the resulting polymer. nih.govresearchgate.net The methoxy (B1213986) group on the this compound scaffold can further tune these electronic properties through its electron-donating character.

Future studies may involve the synthesis of copolymers that alternate the thiazole unit with other aromatic or heterocyclic moieties to fine-tune the band gap and charge transport properties of the material. researchgate.net The development of such polymers derived from this compound could lead to materials with enhanced processability and performance in electronic devices.

| Polymer Type | Potential Monomer Derived from this compound | Potential Properties & Applications |

| Polyesters | (3-methoxy-1,2-thiazole-5-yl)dicarboxylic acid or diol derivatives | High thermal stability, engineering plastics |

| Polyurethanes | Diol derivative used with diisocyanates | Toughness, chemical resistance, coatings, adhesives |

| Conjugated Polymers | Dihalogenated (3-methoxy-1,2-thiazole) derivatives for cross-coupling polymerization | Semiconducting, optoelectronic devices (OLEDs, OPVs) nih.govresearchgate.net |

Exploration in Agrochemical Research as Building Blocks for Active Ingredients

The thiazole nucleus is a well-established scaffold in the agrochemical industry, present in a wide range of commercially successful insecticides, fungicides, and herbicides. kuey.netresearchgate.net This is due to the diverse biological activities that thiazole derivatives can exhibit. nih.govacs.org The compound this compound represents a versatile starting material for the synthesis of new potential agrochemical active ingredients. Its functional groups allow for the introduction of various pharmacophores and optimization of activity through structural modification.

The exploration of this compound as a building block could lead to the discovery of compounds with novel modes of action, helping to manage the growing issue of resistance to existing pesticides. nih.gov For instance, the methanol group can be oxidized to an aldehyde or carboxylic acid, which can then be used to synthesize amides, esters, or other derivatives. These new compounds can be screened for a range of biological activities. Research has shown that thiazole derivatives are effective in controlling a variety of pests and diseases, enhancing crop protection. kuey.netmdpi.com

The development of green pesticides with low toxicity and high efficacy is a key goal in modern agrochemical research. nih.govacs.org The structural diversity achievable from the this compound scaffold allows for the fine-tuning of properties to enhance target specificity and reduce environmental impact.

| Agrochemical Class | Example of Commercial Thiazole-Based Active Ingredient | Mode of Action/Use |

| Insecticides | Thiamethoxam, Clothianidin | Neonicotinoids, act on the central nervous system of insects. researchgate.net |

| Fungicides | Thifluzamide, Ethaboxam, Thiabendazole | Inhibit succinate (B1194679) dehydrogenase, control a broad spectrum of fungal diseases. researchgate.netresearchgate.net |

| Nematicides | Fluensulfone | Inhibits energy storage processes in nematodes. researchgate.netmdpi.com |

| Herbicide Safeners | Benoxacor | Protects crops like maize from herbicide injury. nih.gov |

Application in Sensing Technologies and Optoelectronic Materials

Thiazole-containing compounds are known for their intrinsic fluorescent properties, making them attractive candidates for the development of sensors and optoelectronic materials. scientificarchives.commdpi.com The rigid, planar structure of the thiazole ring, often part of a larger conjugated system, can give rise to strong luminescence. scientificarchives.com Derivatives of this compound could be designed as fluorophores for various sensing applications.

Luminescent metal-organic frameworks (LMOFs) incorporating thiazole-based ligands have been developed for the detection of environmental contaminants, such as heavy metal ions and toxic anions. scientificarchives.com The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, and changes in the luminescent properties upon binding can be used for detection. mdpi.com The functional groups of this compound could be modified to create linkers for LMOFs or standalone chemosensors.

In the field of optoelectronics, there is a growing demand for new fluorescent small-molecule dyes for solid-state applications. rsc.org Thiazole derivatives, particularly those with a donor-acceptor-donor structure, have been investigated for use in photonics and as materials for white-light emission. rsc.orgresearchgate.net By strategically modifying the this compound core, researchers could develop novel materials with tunable photophysical properties for applications in solid-state lighting and optical devices. rsc.org

| Technology Area | Principle of Application | Potential Role of this compound derivative |

| Chemosensors | Fluorescence quenching or enhancement upon binding to an analyte. | Serves as the core of a fluorescent probe for detecting metal ions or anions. scientificarchives.com |

| Optoelectronics | Use of fluorescent small molecules in light-emitting devices. | Building block for dyes with tunable emission spectra for solid-state lighting. rsc.orgrsc.org |

| Metal-Organic Frameworks (MOFs) | Ligands with specific coordination sites and luminescent properties. | Modified to act as a linker in LMOFs for sensing and catalysis. scientificarchives.comrsc.org |

Catalyst Design and Ligand Development from the Thiazole Scaffold

The thiazole ring contains both nitrogen and sulfur heteroatoms, which can act as coordination sites for transition metals. This makes thiazole derivatives valuable scaffolds for the design of ligands used in catalysis. researchgate.netulisboa.pt The this compound molecule can be elaborated into a variety of mono- or bidentate ligands for use in organometallic chemistry and homogeneous catalysis.

For example, thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. cdnsciencepub.comcdnsciencepub.com The electronic properties of the thiazole ligand, influenced by substituents like the methoxy group, can affect the activity and selectivity of the metal catalyst. Researchers can synthesize chiral ligands from the thiazole scaffold for use in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net

Furthermore, metal complexes containing thiazole derivatives have themselves been investigated as catalysts. acs.org The development of new catalysts based on the this compound framework could lead to more efficient and selective chemical transformations. The versatility of the thiazole ring allows for the creation of a wide array of ligand structures, enabling the fine-tuning of catalyst performance for specific reactions. researchgate.netresearchgate.net

| Catalytic Application | Ligand/Catalyst Type | Example Reaction |

| Cross-Coupling Reactions | Phenylthiazole-based ligands for Palladium(II) | Suzuki-Miyaura aryl cross-coupling. cdnsciencepub.comcdnsciencepub.com |

| Asymmetric Catalysis | Chiral N,P-ligands containing a thiazole ring | Palladium-catalyzed cycloisomerization of enynes. researchgate.net |

| Heterogeneous Catalysis | Thiazole-metal complexes | Synthesis of pyrazole-4-carbonitrile derivatives. acs.org |

Q & A

Q. What synthetic methodologies are optimal for producing (3-methoxy-1,2-thiazol-5-yl)methanol, and how can reaction conditions be tuned for improved yield?

- Methodological Answer : Synthesis typically involves functionalizing the thiazole ring. A plausible route includes:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core.

Methoxy Introduction : Use a nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig) to install the methoxy group at the 3-position .

Hydroxymethylation : React the thiazole intermediate with formaldehyde under basic conditions to introduce the hydroxymethyl group .

- Optimization Tips :

- Temperature : Maintain 60–80°C during methoxylation to balance reactivity and side reactions.

- Catalysts : Pd-based catalysts enhance coupling efficiency for methoxy installation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol improves purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.3 ppm, thiazole protons at 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 162.03) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the 3-methoxy group influence the compound’s interaction with biological targets compared to halogenated analogs?

- Methodological Answer :

- Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the thiazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites. This contrasts with electron-withdrawing halogens (e.g., Cl), which may reduce binding affinity .

- Solubility : Methoxy improves aqueous solubility (logP ~1.2 vs. ~2.5 for Cl analogs), potentially enhancing bioavailability .

- Experimental Validation : Perform molecular docking (e.g., AutoDock Vina) and compare binding scores with halogenated analogs. Validate with surface plasmon resonance (SPR) to measure dissociation constants () .

Q. What in silico strategies can predict the metabolic stability of this compound, and how do they correlate with in vitro data?

- Methodological Answer :

- Metabolism Prediction : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of the thiazole ring or O-demethylation).

- CYP450 Inhibition Assays : Test in vitro using human liver microsomes (HLMs) with LC-MS/MS to quantify metabolite formation rates .

- Data Correlation : Compare predicted clearance (e.g., intrinsic clearance ) with experimental half-life () in HLMs. Discrepancies may indicate unmodeled enzyme interactions .

Q. How can structure-activity relationship (SAR) studies be designed to isolate the pharmacophoric contributions of the methoxy group?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents varying in size (e.g., -OCH, -OCF), polarity (-OH), or steric bulk (-OCHCH) at the 3-position .

- Biological Testing :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) using broth microdilution (MIC values) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC and selectivity indices vs. normal cells (e.g., HEK293) .

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.